2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane
Overview
Description
2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s rigid bicyclic framework provides a distinct spatial arrangement, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane typically involves a series of organic reactions. One common method is the photochemical [2 + 2] cycloaddition, which allows the formation of the bicyclic core. This reaction can be carried out using photochemical conditions, such as UV light, to induce the cycloaddition of suitable precursors . Another approach involves the use of electrophilic reagents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to ensure consistent and efficient production. Additionally, optimizing reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: mCPBA in methylene chloride under reflux conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like 4-iodo-1H-pyrazole in the presence of bases such as Cs2CO3 in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield lactones, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Medicinal Chemistry: It serves as a building block for designing bioactive compounds, including ligand-directed degraders (LDDs) targeting specific proteins.
Materials Science: The compound’s rigid structure makes it useful in developing new materials with unique mechanical properties.
Chemical Biology: It is used in studying molecular interactions and pathways due to its distinct spatial arrangement.
Mechanism of Action
The mechanism of action of 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. In medicinal chemistry, it can act as a ligand that binds to target proteins, facilitating their degradation or modulation . The compound’s rigid structure helps in achieving high binding affinity and specificity, making it an effective tool in drug design .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in materials science and drug design.
Uniqueness
2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane stands out due to its unique azabicyclic structure, which provides distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its applications in diverse fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-13-7-12(8-13)10-14(13)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYVVEKBHNKPDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)CN2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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